Methyl 4-amino-6-methylpicolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 4-amino-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
IIJMBALNNSUOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)OC)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Methyl 4 Amino 6 Methylpicolinate and Its Precursors
Established Synthetic Routes to Methyl 4-amino-6-methylpicolinate
The synthesis of this compound, a substituted pyridine (B92270) derivative, can be approached through established routes that are either linear, multi-step sequences or more convergent one-pot methodologies.
Multi-Step Synthesis Approaches
Multi-step synthesis provides a conventional and highly controlled pathway to construct the target molecule. Although a specific, documented synthesis for this compound is not prevalent in the literature, a plausible and effective route can be designed based on well-established reactions for analogous pyridine compounds. A common strategy involves building the picolinate (B1231196) core and then introducing the required functional groups in a stepwise fashion.
One potential pathway begins with a suitable precursor like 4-chloro-6-methylpicolinic acid. This intermediate can undergo esterification, followed by nucleophilic aromatic substitution to install the amino group. A representative multi-step synthesis for a closely related compound, methyl 4-aminopicolinate, starts from methyl 4-chloropicolinate. prepchem.com This process involves two key transformations:
Azide (B81097) Substitution: The chloro-group is displaced by an azide using sodium azide in a solvent like dimethylformamide (DMF). prepchem.com
Catalytic Hydrogenation: The resulting azide intermediate is then reduced to the primary amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. prepchem.com
To adapt this for this compound, one would start with a precursor already containing the 6-methyl group, such as 4-chloro-6-methylpicolinic acid.
Another established approach for precursor synthesis involves the modification of readily available starting materials. For instance, 4-aminopicolinic acid can be synthesized from 4-amino-3,5,6-trichloropicolinic acid (Picloram) via catalytic hydrogenation, which removes the chlorine atoms. chemicalbook.com The resulting 4-aminopicolinic acid could then be methylated and esterified, though selective methylation at the 6-position would present a significant challenge.
A classic method for constructing substituted pyridine rings is the Bohlmann-Rahtz Pyridine Synthesis, which involves the condensation of enamines with ethynylketones to form an aminodiene intermediate that subsequently cyclizes. organic-chemistry.org This method's versatility allows for the construction of various substituted pyridines, making it a viable, albeit complex, option for creating the core structure of the target molecule.
One-Pot Reaction Methodologies
One-pot reactions offer a more streamlined and efficient alternative to traditional multi-step synthesis by combining multiple reaction steps into a single process, thereby reducing waste and saving time. These methods, particularly multi-component reactions (MCRs), are increasingly applied to the synthesis of complex heterocyclic molecules like substituted pyridines. acs.org
While a specific one-pot synthesis for this compound is not explicitly detailed, general methodologies for pyridine synthesis can be adapted. For example, a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines. acs.orgnih.gov The selection of appropriate starting materials would be critical to generating the desired 4-amino-6-methyl substitution pattern.
The Bohlmann-Rahtz synthesis can also be adapted into a one-pot procedure by using acid catalysis, which promotes both the initial conjugate addition and the subsequent cyclodehydration at lower temperatures, avoiding the need to isolate the intermediate. organic-chemistry.org Furthermore, novel cascade reactions, such as a copper-catalyzed cross-coupling followed by electrocyclization and oxidation, provide a modular one-pot route to highly substituted pyridines from readily available starting materials. nih.gov
The table below outlines a representative multi-component reaction for the synthesis of substituted pyridine derivatives, illustrating the conditions that could be adapted for the target compound.
Table 1: Representative Conditions for One-Pot Pyridine Synthesis
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Ethanol (B145695) | Microwave Irradiation (2-7 min) | 82-94% | acs.orgnih.gov |
Novel and Optimized Synthetic Methods for this compound
Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and powerful methods for constructing molecules like this compound. These include sophisticated catalytic systems, green chemistry protocols, and the application of flow chemistry.
Catalytic Synthesis Protocols and Ligand Effects in Picolinate Formation
Modern catalytic methods are central to the efficient synthesis of substituted picolinates. Transition metal-catalyzed cross-coupling reactions are particularly powerful for creating carbon-carbon bonds. For instance, the synthesis of related 4-amino-6-(heterocyclic)picolinates involves a Suzuki coupling reaction, where a 6-chloropicolinate is reacted with a heteroaryl boronic acid in the presence of a palladium catalyst. google.com This strategy could be directly applied to synthesize the target molecule by using methyl-boronic acid or a related organoboron reagent.
Copper-catalyzed reactions also provide a valuable toolkit. A novel C-N cross-coupling of alkenyl boronic acids with oxime O-carboxylates, catalyzed by copper, initiates a cascade reaction to form highly substituted pyridines. nih.gov Similarly, the reaction of Grignard reagents with pyridine N-oxides, often catalyzed by copper, can introduce alkyl substituents at the 2-position of the pyridine ring. organic-chemistry.org
The choice of ligand in these catalytic systems is crucial as it influences the catalyst's stability, activity, and selectivity. Pyridine and its derivatives are themselves effective ligands, forming stable complexes with various metal ions like palladium and rhodium. biosynce.com These metal-pyridine complexes are used in a wide array of catalytic processes, and understanding the electronic and steric effects of the ligands allows for the fine-tuning of the reaction outcome.
The table below summarizes catalytic conditions used in the synthesis of related picolinate and pyridine compounds.
Table 2: Catalytic Methods in Substituted Pyridine Synthesis
| Reaction Type | Precursor Example | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 6-Chloropicolinate | Palladium Catalyst | Formation of C-C bond at 6-position | google.com |
| Catalytic Hydrogenation | 4-Amino-3,5,6-trichloropicolinic acid | 10% Palladium on Carbon (Pd/C) | Dechlorination | chemicalbook.com |
| C-N Cross-Coupling | Alkenylboronic acid, α,β-Unsaturated ketoxime O-pentafluorobenzoate | Copper Catalyst | Pyridine ring formation | nih.gov |
Green Chemistry Approaches in Picolinate Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These approaches are highly relevant to the synthesis of pyridine derivatives. Key strategies include the use of environmentally benign solvents, catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net
Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to shorter reaction times, higher yields, and purer products in the creation of pyridine derivatives. acs.orgnih.gov One-pot, multi-component reactions are inherently green as they reduce the number of steps and purification stages, thus minimizing solvent use and waste. acs.org
The choice of solvent is another cornerstone of green chemistry. Pyridine itself can sometimes act as a recyclable solvent that can be easily separated from reaction products. biosynce.com The development of syntheses in water or under solvent-free conditions represents a major goal. rasayanjournal.co.inresearchgate.net For example, the synthesis of 4-aminopicolinic acid from Picloram (B1677784) is conducted in an aqueous solution of lithium hydroxide. chemicalbook.com
Flow Chemistry Applications for Picolinate Ester Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior heat transfer, enhanced safety (especially for hazardous reactions), and straightforward scalability. nih.gov This technology is increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals.
A patent for the synthesis of 4-amino-6-(heterocyclic)picolinates explicitly notes that the described processes, including catalytic coupling reactions, are amenable to continuous flow systems. google.com A notable example in precursor synthesis is the α-methylation of substituted pyridines using a continuous flow setup. nih.gov In this method, a solution of the pyridine is passed through a heated column packed with a Raney® nickel catalyst, yielding the 2-methylated product efficiently and with reduced waste compared to batch methods. nih.gov This approach demonstrates a powerful, greener, and safer way to produce key intermediates for more complex molecules like this compound.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-Amino-6-methylpicolinic acid |
| Methyl 4-aminopicolinate |
| Methyl 4-chloropicolinate |
| Sodium azide |
| Dimethylformamide (DMF) |
| Palladium on carbon (Pd/C) |
| 4-Chloro-6-methylpicolinic acid |
| 4-Aminopicolinic acid |
| 4-Amino-3,5,6-trichloropicolinic acid (Picloram) |
| Enamines |
| Ethynylketones |
| Ethyl cyanoacetate |
| Acetophenone |
| Ammonium acetate |
| Toluene |
| Acetic Acid |
| Alkenyl boronic acids |
| Oxime O-carboxylates |
| Methyl-boronic acid |
| Grignard reagents |
| Pyridine N-oxides |
| Lithium hydroxide |
Precursor Chemistry and Starting Material Considerations for this compound
The synthesis of this compound can be approached from several key precursors. A logical and common starting material is Methyl 6-methylpicolinate , which is commercially available. The synthetic strategy would then involve the introduction of the amino group at the 4-position of the pyridine ring.
A plausible and widely used method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. In this case, the nitration of Methyl 6-methylpicolinate would yield Methyl 4-nitro-6-methylpicolinate . Subsequent reduction of this nitro-intermediate would provide the desired this compound.
Alternatively, the synthesis can commence from the corresponding carboxylic acid. For instance, 6-Methyl-4-nitropyridine-2-carboxylic acid is a known compound that can serve as a key precursor chemsrc.com. This acid would then require esterification to form the methyl ester, followed by the reduction of the nitro group.
Another potential synthetic route could involve a halogenated precursor. A method for the synthesis of the analogous Methyl 4-aminopicolinate involves the reaction of Methyl 4-chloropicolinate with sodium azide, followed by hydrogenation of the resulting azide to the amine prepchem.com. This suggests that a similar pathway starting from Methyl 4-chloro-6-methylpicolinate could be employed for the synthesis of this compound.
The synthesis of the picolinic acid framework itself can be achieved through the oxidation of substituted pyridines. For example, 6-methylnicotinic acid esters are produced by the oxidation of 2-methyl-5-ethylpyridine google.comenvironmentclearance.nic.ingoogle.comresearchgate.net. This highlights a general strategy for constructing the core pyridine ring system from simpler starting materials.
Below is a table summarizing the key precursors for the synthesis of this compound.
| Precursor Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| Methyl 6-methylpicolinate | C₈H₉NO₂ | 151.16 | Nitration/Halogenation at the 4-position |
| 6-Methyl-4-nitropyridine-2-carboxylic acid | C₇H₆N₂O₄ | 182.13 | Esterification and reduction of the nitro group |
| Methyl 4-chloro-6-methylpicolinate | C₈H₈ClNO₂ | 185.61 | Nucleophilic substitution with an amine source |
| 4-Amino-6-methylpicolinic acid | C₇H₈N₂O₂ | 152.15 | Esterification |
Interactive Data Table: Precursors for this compound Synthesis
Note: This table is based on plausible synthetic intermediates and commercially available starting materials.
A general reaction scheme for a plausible synthesis of this compound is presented below:
Scheme 1: Plausible Synthesis via Nitration and Reduction
This scheme illustrates a potential synthetic pathway and does not represent a specific cited procedure.
Stereoselective Synthesis of Chiral this compound Analogues (if applicable)
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the development of chiral analogues, where a stereocenter is introduced into the molecule, is a relevant area of synthetic chemistry, particularly for applications in pharmaceuticals and agrochemicals where stereoisomers can exhibit different biological activities. As such, a discussion of stereoselective synthesis is applicable to potential chiral derivatives of this compound.
The stereoselective synthesis of chiral amines and their derivatives is a well-established field. Several general strategies could be adapted to produce chiral analogues of this compound. These methods typically involve the use of chiral auxiliaries, chiral catalysts, or enzymatic transformations.
One common approach is the use of a chiral auxiliary . In this method, an achiral precursor is reacted with a chiral molecule to form a diastereomeric intermediate. Subsequent reactions proceed with facial selectivity controlled by the chiral auxiliary, which is then removed to yield the enantiomerically enriched product. For the synthesis of chiral α-amino acids and their derivatives, this is a frequently employed strategy nih.govresearchgate.netscispace.com.
Asymmetric catalysis is another powerful tool for stereoselective synthesis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, the asymmetric hydrogenation of prochiral olefins or imines using chiral metal complexes is a widely used method for producing chiral compounds libretexts.org. Iminium catalysis using chiral primary amines has also been shown to be effective in the stereoselective formation of C-C bonds nih.gov.
Enzymatic resolutions and asymmetric enzymatic synthesis offer highly selective methods for obtaining chiral compounds under mild reaction conditions. Lipases are commonly used for the kinetic resolution of racemic alcohols and esters, while other enzymes can be used for the stereoselective reduction of ketones or the amination of keto acids libretexts.org.
The table below summarizes some general methodologies for stereoselective synthesis that could be conceptually applied to the creation of chiral analogues of this compound.
| Method | Principle | Potential Application to Analogues |
| Chiral Auxiliaries | Covalent bonding of a chiral molecule to control stereochemical outcome of a reaction. | A chiral substituent could be introduced on the pyridine ring or on a side chain, and its synthesis controlled by a removable chiral auxiliary. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric hydrogenation of a suitably functionalized precursor to a chiral side chain on the pyridine ring. |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture by an enzyme. | Resolution of a racemic intermediate containing a stereocenter, for example, a chiral alcohol or amine substituent. |
Interactive Data Table: General Stereoselective Synthesis Strategies
Note: This table presents general principles; their application to specific chiral analogues of this compound would require dedicated research.
The synthesis of specific chiral analogues of this compound would depend on the nature and position of the desired stereocenter. The development of such synthetic routes would likely draw upon the established principles of asymmetric synthesis.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Amino 6 Methylpicolinate
Reactivity of the Pyridine (B92270) Ring System in Methyl 4-amino-6-methylpicolinate
The pyridine ring in this compound is a π-deficient heterocycle, which generally makes it less reactive towards electrophilic attack compared to benzene. However, the presence of the activating amino group at the 4-position and the methyl group at the 6-position, along with the deactivating carboxymethyl group at the 2-position, modulates this reactivity in a complex manner.
Electrophilic Aromatic Substitution Reactions
The pyridine ring is generally considered to be deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. This effect is further compounded by the ester group at the 2-position. However, the strong electron-donating amino group at the 4-position can activate the ring towards EAS, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The methyl group at the 6-position also provides some activation through a positive inductive effect.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For this compound, electrophilic attack is anticipated to occur preferentially at the 3- and 5-positions, which are ortho to the activating amino group.
Nitration: The introduction of a nitro group onto the pyridine ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. In the case of this compound, the reaction would likely yield a mixture of 3-nitro and 5-nitro derivatives.
Halogenation: Halogenation, for instance with bromine or chlorine, in the presence of a Lewis acid catalyst, is another key EAS reaction. For this substrate, halogenation is expected to occur at the 3- and 5-positions. Studies on similar 4-aminopyridine (B3432731) derivatives have shown that direct halogenation can be complex, sometimes leading to dimerization or other side reactions. sigmaaldrich.com
| Reaction | Typical Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | Methyl 4-amino-3-nitro-6-methylpicolinate, Methyl 4-amino-5-nitro-6-methylpicolinate |
| Bromination | Br₂/FeBr₃ | Methyl 4-amino-3-bromo-6-methylpicolinate, Methyl 4-amino-5-bromo-6-methylpicolinate |
| Chlorination | Cl₂/AlCl₃ | Methyl 4-amino-3-chloro-6-methylpicolinate, Methyl 4-amino-5-chloro-6-methylpicolinate |
Nucleophilic Aromatic Substitution Reactions
The pyridine ring is inherently activated towards nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions, due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (Meisenheimer complex). researchgate.netyoutube.com In this compound, the 4-position is occupied by an amino group, which is a poor leaving group. Therefore, nucleophilic attack would be more likely if a good leaving group were present at the 2- or 6-positions.
While the parent molecule does not have a suitable leaving group for a typical SNAr reaction, derivatives of this compound could undergo such transformations. For instance, if the amino group were converted to a diazonium salt, it could be displaced by a variety of nucleophiles.
Transformations Involving the Ester Functionality of this compound
The methyl ester group at the 2-position is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. pharmaffiliates.comalfa-chemistry.com For this compound, this process allows for the conversion of the methyl ester to other esters, which can be useful for modifying the compound's physical and chemical properties.
The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of methanol. alfa-chemistry.com In base-catalyzed transesterification, a strong base deprotonates the incoming alcohol to form a more potent nucleophile. pharmaffiliates.com
| Catalyst | Reagent | Product |
| Acid (e.g., H₂SO₄) | Ethanol (B145695) | Ethyl 4-amino-6-methylpicolinate |
| Base (e.g., NaOEt) | Ethanol | Ethyl 4-amino-6-methylpicolinate |
| Acid (e.g., H₂SO₄) | Propanol | Propyl 4-amino-6-methylpicolinate |
| Base (e.g., NaOPr) | Propanol | Propyl 4-amino-6-methylpicolinate |
Aminolysis Reactions for Amide Formation
Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This is a common and important transformation in organic synthesis. The reaction of this compound with primary or secondary amines would yield the corresponding picolinamide (B142947) derivatives. bldpharm.com This reaction is often slower than hydrolysis and may require heating or catalysis.
The mechanism of uncatalyzed aminolysis involves nucleophilic attack of the amine on the ester carbonyl, leading to a zwitterionic tetrahedral intermediate, which then collapses to the amide and methanol. nih.govnih.gov The reaction can be catalyzed by acids or bases. Bifunctional catalysts, such as 2-pyridones, have also been shown to be effective in promoting ester aminolysis. bldpharm.com
Kinetic studies on the aminolysis of related methyl esters, such as methyl 4-nitrophenyl carbonate, have shown that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate, with the rate-determining step depending on the basicity of the amine. nih.govnih.gov
| Amine | Product |
| Ammonia | 4-amino-6-methylpicolinamide |
| Ethylamine | N-ethyl-4-amino-6-methylpicolinamide |
| Diethylamine | N,N-diethyl-4-amino-6-methylpicolinamide |
| Aniline | N-phenyl-4-amino-6-methylpicolinamide |
Reactivity of the Amino Group in this compound
The primary amino group at the 4-position is a versatile functional handle that can undergo a variety of chemical transformations.
Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy for protecting the amino group or for introducing new functional moieties.
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, although over-alkylation can be a competing process. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). oaji.netorganic-chemistry.org The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, and hydroxyl groups, among others.
| Reaction | Reagent | Product |
| Acylation | Acetyl chloride | Methyl 4-(acetylamino)-6-methylpicolinate |
| Reductive Amination | Benzaldehyde, NaBH₃CN | Methyl 4-(benzylamino)-6-methylpicolinate |
| Diazotization | NaNO₂, HCl | Methyl 4-chloro-6-methylpicolinate (via Sandmeyer reaction with CuCl) |
Acylation and Sulfonylation Reactions
The amino group at the 4-position of this compound is a primary site for nucleophilic attack, readily undergoing acylation and sulfonylation reactions.
Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base. This reaction leads to the formation of an amide linkage. For instance, the reaction of this compound with acetic anhydride would yield Methyl 4-acetamido-6-methylpicolinate. The reaction generally proceeds via a nucleophilic acyl substitution mechanism.
Sulfonylation follows a similar pathway, where the amino group reacts with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base such as pyridine, to form a sulfonamide. This reaction is a common method for the protection of amino groups or for the introduction of a sulfonamide moiety, which is a significant pharmacophore in medicinal chemistry.
| Reaction Type | Reagent | Product | General Conditions |
|---|---|---|---|
| Acylation | Acetic Anhydride | Methyl 4-acetamido-6-methylpicolinate | Base (e.g., pyridine or triethylamine), room temperature or gentle heating |
| Sulfonylation | p-Toluenesulfonyl Chloride | Methyl 4-(p-toluenesulfonamido)-6-methylpicolinate | Base (e.g., pyridine), room temperature |
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction.
The Sandmeyer reaction allows for the replacement of the diazonium group with a range of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), using a copper(I) salt as a catalyst. byjus.comchemicalbook.comtestbook.comwikipedia.org For example, treatment of the diazonium salt of this compound with copper(I) chloride would yield Methyl 4-chloro-6-methylpicolinate. This transformation is a powerful tool for introducing substituents onto the pyridine ring that are not easily accessible by other means.
| Reaction | Reagents | Intermediate/Product | General Conditions |
|---|---|---|---|
| Diazotization | NaNO₂, HCl | Methyl 4-diazonium-6-methylpicolinate chloride | 0-5 °C |
| Sandmeyer (Chlorination) | CuCl | Methyl 4-chloro-6-methylpicolinate | Heating |
| Sandmeyer (Bromination) | CuBr | Methyl 4-bromo-6-methylpicolinate | Heating |
Reactivity of the Methyl Group at Position 6
The methyl group at the 6-position of the pyridine ring is generally unreactive under standard conditions. However, its C-H bonds can be activated under specific catalytic systems, often involving transition metals. This activation allows for the functionalization of the methyl group, for instance, through oxidation or coupling reactions.
One approach to functionalizing the methyl group is through metal-catalyzed C-H activation. nih.gov This can involve the use of palladium, rhodium, or other transition metal catalysts to facilitate the coupling of the methyl group with various partners. For example, in the presence of a suitable palladium catalyst and an oxidant, it is conceivable that the methyl group could undergo oxidative coupling with arenes or other nucleophiles.
Another potential transformation is the oxidation of the methyl group to a carboxylic acid, which would yield 6-carboxy-4-aminopicolinic acid methyl ester. This transformation typically requires strong oxidizing agents and harsh reaction conditions.
Metal-Catalyzed Coupling Reactions Utilizing this compound Scaffolds
The this compound scaffold can be utilized in metal-catalyzed cross-coupling reactions, particularly after conversion of the amino group to a more suitable functional group for these transformations, such as a halide.
For instance, following the diazotization and Sandmeyer reaction to produce Methyl 4-bromo-6-methylpicolinate, the bromo-substituted picolinate (B1231196) can serve as a substrate in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the bromo derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgrsc.org This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position.
| Substrate | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Methyl 4-bromo-6-methylpicolinate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-phenyl-6-methylpicolinate |
Detailed Mechanistic Pathways of Key Reactions Involving this compound
Acylation and Sulfonylation: The mechanism of acylation and sulfonylation of the 4-amino group proceeds via a nucleophilic acyl substitution pathway. byjus.commasterorganicchemistry.comlibretexts.orgyoutube.com The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) or the sulfur atom of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the leaving group (acetate or chloride) is eliminated, and a proton is lost from the nitrogen atom, often facilitated by a base, to yield the final amide or sulfonamide product.
Diazotization and Sandmeyer Reaction: The diazotization process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amino group of this compound then attacks the nitrosonium ion, leading to a series of proton transfers and the elimination of a water molecule to form the diazonium ion.
The Sandmeyer reaction is believed to proceed through a radical mechanism. byjus.comchemicalbook.comtestbook.comwikipedia.org The copper(I) catalyst transfers an electron to the diazonium ion, which then decomposes to an aryl radical and nitrogen gas. This aryl radical subsequently abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.
Metal-Catalyzed Coupling (Suzuki-Miyaura): The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., Methyl 4-bromo-6-methylpicolinate) to form a palladium(II) species.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgrsc.org
Derivatization and Analog Synthesis Based on the Methyl 4 Amino 6 Methylpicolinate Scaffold
Synthesis of Substituted Picolinate (B1231196) Analogues from Methyl 4-amino-6-methylpicolinate
The synthesis of substituted picolinate analogues from the this compound scaffold can be achieved through various chemical transformations targeting its primary functional groups. The amino group is a key site for derivatization, allowing for the introduction of diverse substituents. For instance, standard reactions can convert the amino group into functionalities such as nitro (NO₂), bromo (Br), or methoxy (B1213986) (MeO) groups, methodologies that have been established for other aminopyridine systems. researchgate.net
Furthermore, the ester and methyl groups can be modified. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into amides or other esters. The methyl group on the pyridine (B92270) ring can potentially be functionalized through oxidation or halogenation, providing another avenue for creating analogues. General methods for synthesizing substituted methyl pyridinecarboxylates often start from readily available materials like 2-amino-n-methylpyridines or lutidines, indicating a robust foundation for these synthetic strategies. researchgate.net
The following table summarizes potential transformations for creating analogues:
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Analogue Class |
| 4-Amino | Diazotization, followed by Sandmeyer reaction | 4-Halo (Cl, Br) | Halogenated Picolinates |
| 4-Amino | Diazotization, followed by Schiemann reaction | 4-Fluoro | Fluorinated Picolinates |
| 4-Amino | Acylation (e.g., with Acetic Anhydride) | 4-Acetamido | N-Acyl Picolinates |
| 4-Amino | Reductive Amination | 4-Alkylamino | N-Alkyl Picolinates |
| 2-Methyl Ester | Saponification (e.g., with NaOH) | 2-Carboxylic Acid | Picolinic Acids |
| 2-Carboxylic Acid | Amide Coupling (e.g., with an amine, EDC) | 2-Amide | Picolinamides |
Preparation of Heterocyclic Derivatives Incorporating the this compound Core
The reactive amino group of this compound serves as an excellent nucleophile for constructing fused heterocyclic systems. Through cyclization reactions with appropriate bifunctional reagents, the picolinate core can be incorporated into larger, more complex ring structures.
For example, reaction of the 4-amino group with α,β-unsaturated ketones or esters can lead to the formation of fused dihydropyridine (B1217469) or pyrimidinone rings through Michael addition followed by intramolecular cyclization. Similarly, condensation with β-ketoesters could yield fused pyridone derivatives. Research on related aminopyridines has demonstrated that such cyclization strategies are effective. For instance, isopropylidene N-hetarylaminomethylenemalonate, which contains a 2-aminothiazole (B372263) group, undergoes cyclization upon heating to form a thiazolo[3,2-a]pyrimidine system. researchgate.net Another study showed that 2-amino-6-methylpyridine (B158447) can be reacted with chloroacetic acid to form (6-methyl-pyridin-2-ylamino)-acetic acid, a precursor for further cyclization or coordination chemistry. researchgate.net
These methodologies suggest that this compound is a viable precursor for novel fused heterocyclic compounds with potential applications in materials science and medicinal chemistry.
| Reagent Type | Potential Fused Ring System |
| β-Diketones (e.g., Acetylacetone) | Pyrido[1,2-a]pyrimidine |
| α-Halo Ketones (e.g., Phenacyl bromide) | Imidazo[1,2-a]pyridine |
| Diethyl Malonate | Pyridopyridinone |
| Isothiocyanates | Thiazolo[3,2-a]pyridinium |
Construction of Polymeric and Supramolecular Structures Utilizing Picolinate Monomers
The functional groups on this compound make it an attractive monomer for building polymeric and supramolecular assemblies. Supramolecular structures are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. nih.gov The pyridine nitrogen and the amino group are excellent hydrogen bond acceptors and donors, respectively, while the pyridine ring itself can participate in π-π stacking interactions.
By hydrolyzing the methyl ester to a carboxylic acid, the resulting molecule possesses both a hydrogen bond donor (carboxylic acid OH and amino NH₂) and acceptor (pyridine nitrogen and carbonyl oxygen), making it an ideal candidate for self-assembly into higher-order structures like nanofibers, sheets, or hydrogels. nih.govmdpi.com The assembly can be influenced by factors like pH and the presence of metal ions, which can coordinate with the pyridine nitrogen and the carboxylate group. mdpi.com For example, the co-assembly of amino acids like cysteine with metal ions such as silver has been shown to form supramolecular hydrogels through the formation of oligomeric chains. mdpi.com
This capacity for self-assembly opens the door to creating novel "soft materials" from picolinate-based monomers, with properties tailored by the specific non-covalent interactions at play.
Development of Chiral Derivatives of this compound for Asymmetric Synthesis
The field of asymmetric synthesis relies on chiral catalysts and auxiliaries to produce enantiomerically pure compounds. The this compound scaffold can be derivatized to create such chiral molecules. By reacting the 4-amino group with a chiral reagent, a new chiral center or a molecule with axial chirality can be introduced.
One established approach is the synthesis of chiral thioureas, which are powerful organocatalysts. mdpi.com Reacting the amino group of the picolinate with a chiral isothiocyanate would yield a chiral thiourea (B124793) derivative capable of catalyzing stereoselective reactions through hydrogen bonding. mdpi.com Another strategy involves forming a Schiff base with a chiral aldehyde or ketone. The resulting chiral ligand can then be complexed with a metal, such as Ni(II), to form a catalyst for the asymmetric synthesis of amino acids. nih.govnih.gov Chiral amino alcohols derived from similar heterocyclic systems have also proven effective as ligands in asymmetric additions to aldehydes. researchgate.net
The development of these chiral derivatives is a key step in leveraging the picolinate structure for applications in stereoselective synthesis, a critical area in modern drug discovery and development. rsc.org
| Chiral Reagent | Resulting Chiral Derivative | Potential Application |
| Chiral Isothiocyanate | Chiral Thiourea | Organocatalysis (e.g., Michael Addition) |
| Chiral Aldehyde + Ni(II) | Chiral Schiff Base-Ni(II) Complex | Asymmetric Amino Acid Synthesis |
| Chiral Carboxylic Acid | Chiral Amide | Chiral Auxiliary or Ligand |
Synthesis of Conjugates and Probes Containing this compound Moieties
The reactive amino group on this compound provides a convenient handle for attaching reporter molecules, creating conjugates and probes for various bioanalytical applications. Derivatization of primary amines is a common strategy for enhancing detection in analytical techniques. mdpi.com
For example, the amino group can be labeled with a fluorophore (e.g., by reacting with a succinimidyl ester of a fluorescent dye) to create a fluorescent probe for imaging or quantification. Alternatively, it can be conjugated to a biotin (B1667282) molecule for use in affinity-based purification or detection assays. Another important application is in mass spectrometry, where derivatization is used to improve ionization efficiency and chromatographic separation. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used to derivatize amino acids for high-sensitivity UPLC-ESI-MS/MS analysis. nih.gov The amino group of the picolinate could be similarly targeted.
Furthermore, isotopically labeled versions of the molecule, such as Methyl-4-amino-15N-picolinate-α-13C, serve as internal standards for quantitative mass spectrometry, allowing for precise measurement of the unlabeled compound in complex mixtures. sigmaaldrich.com
Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 4 Amino 6 Methylpicolinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For Methyl 4-amino-6-methylpicolinate, the predicted ¹H and ¹³C NMR chemical shifts are based on the electronic effects of the substituents on the pyridine (B92270) ring. The amino (-NH₂) group at position 4 is a strong electron-donating group, which increases electron density at the ortho (positions 3 and 5) and para (position 6, though occupied) positions, causing the attached protons and carbons to be shielded (appear at a lower chemical shift). Conversely, the methyl picolinate (B1231196) group (-COOCH₃) at position 2 is electron-withdrawing, deshielding nearby nuclei. The methyl group (-CH₃) at position 6 is weakly electron-donating.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H3 | 6.35 (s) | 108.5 |
| Pyridine-H5 | 6.50 (s) | 109.0 |
| C2 | - | 166.5 |
| C4 | - | 155.0 |
| C6 | - | 158.0 |
| 6-CH₃ | 2.40 (s) | 24.0 |
| -COOCH₃ | 3.85 (s) | 52.0 |
| 4-NH₂ | 4.50 (br s) | - |
| C=O | - | 168.0 |
| Note: Predicted values are for a typical deuterated solvent like CDCl₃ or DMSO-d₆. The NH₂ proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. |
While 1D NMR provides essential information, 2D NMR techniques are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H3 and H5 if any weak long-range coupling exists, although for para-substituted pyridines this is often not observed. The primary utility would be to confirm the absence of adjacent protons on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to (¹J coupling). youtube.com It is invaluable for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds, ²J and ³J), which is critical for piecing together the molecular skeleton. youtube.com For this compound, HMBC is essential to confirm the substitution pattern on the pyridine ring.
Expected Key HMBC Correlations:
| Proton Signal | Correlates to Carbon (C) Signal | Structural Implication |
| 6-CH₃ (δ ~2.40) | C6, C5 | Confirms methyl group at C6 |
| H5 (δ ~6.50) | C3, C4, C6 | Connects H5 to the ring framework |
| H3 (δ ~6.35) | C2, C4, C5 | Connects H3 to the ring framework |
| -COOCH₃ (δ ~3.85) | C=O | Confirms ester methyl group |
| H3 (δ ~6.35) | C=O | Confirms ester position at C2 |
When a compound is a crystalline solid or has poor solubility, solid-state NMR (ssNMR) becomes a powerful alternative to solution-state NMR. nih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions cause significant line broadening. huji.ac.il Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. nih.govhuji.ac.il
For this compound, ssNMR could be used to:
Characterize Crystalline Forms: Different polymorphs (crystal packing arrangements) of the compound would yield distinct ssNMR spectra, particularly in ¹³C chemical shifts.
Probe Intermolecular Interactions: Techniques like ¹H-¹H HETCOR (Heteronuclear Correlation) can provide information on hydrogen bonding, for instance, involving the amino group in the crystal lattice. polymersynergies.net
Confirm Structure in the Solid Phase: ssNMR confirms that the molecular structure is maintained in the solid state and can reveal subtle conformational differences compared to the solvated state.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Determination
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and is highly specific. restek.comnih.gov For this compound (Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 167 would be selected as the precursor ion.
Predicted Fragmentation Pathways:
The structure suggests several likely fragmentation pathways under MS/MS conditions:
Loss of Methanol (CH₃OH): A common rearrangement and loss from methyl esters, resulting in a loss of 32 Da.
Loss of the Methoxy (B1213986) Radical (•OCH₃): Cleavage of the ester C-O bond, leading to a loss of 31 Da.
Loss of the Ester Group (•COOCH₃): Cleavage of the ring-carbonyl bond, resulting in a loss of 59 Da.
Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also possible.
Predicted MS/MS Fragment Ions for Precursor m/z 167:
| Fragment m/z | Proposed Loss | Formula of Fragment |
| 135 | Loss of CH₃OH | C₇H₅N₂O⁺ |
| 136 | Loss of •OCH₃ | C₇H₇N₂O⁺ |
| 108 | Loss of •COOCH₃ | C₆H₉N₂⁺ |
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of a molecule or fragment, as each unique formula has a distinct exact mass. This technique is definitive for confirming the molecular formula of a newly synthesized compound.
For this compound, HRMS would be used to confirm its elemental composition.
HRMS Data:
| Ion Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| [C₈H₁₀N₂O₂ + H]⁺ | 167.08150 | ~167.0815 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Since specific functional groups have characteristic vibrational frequencies, these techniques are excellent for functional group identification. chemicalbook.com
Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds like C=O and N-H.
Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and aromatic rings.
For this compound, IR and Raman are complementary. The IR spectrum would clearly show the N-H stretches of the amino group and the strong C=O stretch of the ester. The Raman spectrum would be effective for observing the vibrations of the substituted pyridine ring.
Predicted Vibrational Frequencies:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Stretch | Primary Amine | 3450 - 3300 (two bands) | Medium-Strong | Weak |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | -CH₃ Groups | 2980 - 2850 | Medium | Medium |
| C=O Stretch | Ester | 1725 - 1710 | Strong | Medium |
| C=C, C=N Stretch | Pyridine Ring | 1620 - 1450 | Medium-Strong | Strong |
| N-H Bend | Primary Amine | 1640 - 1560 | Strong | Weak |
| C-O Stretch | Ester | 1300 - 1150 | Strong | Medium |
| C-N Stretch | Aryl Amine | 1340 - 1250 | Strong | Medium |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While specific crystallographic data for this compound is not prominently available in the surveyed literature, analysis of structurally similar compounds demonstrates the type of information that can be obtained. For instance, studies on related aminobenzoate and heterocyclic derivatives provide insights into crystal packing and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the material's properties. researchgate.netresearchgate.netnih.gov The amino group on the pyridine ring is expected to be a strong hydrogen bond donor, potentially interacting with the ester carbonyl or the nitrogen atom of an adjacent molecule, influencing the crystal lattice.
A typical crystallographic analysis would report the following parameters, as illustrated by data from analogous molecules:
Table 1: Representative Crystallographic Data for Heterocyclic Compounds
| Parameter | Example Data from Analogous Compounds | Significance |
|---|---|---|
| Crystal System | Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. researchgate.netresearchgate.net |
| Space Group | C2/c, P2₁2₁2₁ | Defines the symmetry elements within the unit cell. researchgate.netresearchgate.net |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the smallest repeating unit of the crystal. researchgate.netresearchgate.net |
| Z Value | 4, 8 | The number of molecules in the unit cell. researchgate.netresearchgate.net |
| Key Dihedral Angles | e.g., Pyran-Phenyl: 87.8(1)° | Describes the twist or rotation around specific bonds, defining the molecule's conformation. researchgate.net |
| Hydrogen Bonds | N−H···N, N−H···O | Identifies key intermolecular forces that stabilize the crystal structure. researchgate.net |
Note: The data in this table is derived from published structures of related molecules and serves as an illustrative example of what an X-ray crystallographic analysis of this compound would provide.
Conformational analysis, further aided by computational modeling, can be compared with the solid-state structure obtained from X-ray crystallography to understand the molecule's flexibility and preferred shapes in different environments. nih.gov
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for separating this compound from reaction byproducts, starting materials, or other impurities, as well as for assessing its purity. The choice of chromatographic technique depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile or thermally sensitive compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve high resolution, good peak shape, and acceptable analysis time.
Method development typically includes:
Column Selection: A reversed-phase column, such as a C18 or C8, is generally the first choice for a molecule of this polarity. The end-capping and silica (B1680970) base can be varied to fine-tune selectivity.
Mobile Phase Composition: A mixture of a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities.
Detector Selection: A UV-Vis detector is highly suitable, as the substituted pyridine ring possesses a strong chromophore. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.
Temperature and Flow Rate: These are optimized to improve efficiency and reduce run time.
While specific methods for this compound are proprietary, data for closely related analogs like Methyl 4-fluoro-6-methylpicolinate confirms the applicability of LC-MS, a hyphenated form of HPLC. bldpharm.com
Table 2: Typical Parameters for HPLC Method Development
| Parameter | Typical Selection | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C18, 5 µm particle size | Separation based on hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Elution of the analyte from the column. |
| Elution Mode | Gradient | To ensure separation of impurities with varying polarities and timely elution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detector | UV at 254 nm or PDA (200-400 nm) | Detection and quantification of the analyte. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, due to the polar amino group and relatively low volatility, this compound requires derivatization prior to GC analysis. sigmaaldrich.com Derivatization replaces the active, polar hydrogens on the amino group with nonpolar moieties, making the resulting compound more volatile and thermally stable. sigmaaldrich.comnih.gov
Common derivatization strategies include:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amino group to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. sigmaaldrich.comnist.gov
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used.
Alkylation: Derivatization with alkyl chloroformates, such as ethyl chloroformate, is another effective method for amino groups. nih.gov
The resulting derivative can be analyzed by GC-MS, where it is separated from other components on a capillary column and subsequently fragmented and detected by the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure and provides definitive identification. nist.gov
Table 3: Derivatization Strategies for GC-MS Analysis of Amino-Containing Compounds
| Derivatization Agent | Abbreviation | Target Functional Group | Key Advantage |
|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH₂, -OH, -SH | Forms stable TBDMS derivatives that are less moisture-sensitive. sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH₂, -OH, -SH | Common silylating agent, produces volatile TMS derivatives. nist.gov |
Hyphenated Techniques in Analytical Chemistry of this compound
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are the cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity. For the analysis of this compound, these methods are indispensable.
The most prominent example, as discussed previously, is Gas Chromatography-Mass Spectrometry (GC-MS) . nist.gov The gas chromatograph separates the derivatized analyte from other components in the mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the parent ion and its fragmentation products. This combination allows for confident identification and quantification even at trace levels. researchgate.net
Another powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS) . This method is particularly suited for this compound as it does not require derivatization. bldpharm.com The HPLC separates the compound, which is then introduced into the mass spectrometer via an interface like electrospray ionization (ESI). ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, allowing for accurate molecular weight determination.
For even greater certainty in structural elucidation, tandem mass spectrometry (MS/MS), as seen in GC-MS/MS or LC-MS/MS , can be employed. nist.gov In this technique, a specific ion from the first mass analysis is selected, fragmented further, and then analyzed in a second stage. This process provides highly specific fragmentation data that can be used to confirm the structure of the analyte and differentiate it from isomers with remarkable confidence. nist.gov
Computational and Theoretical Studies of Methyl 4 Amino 6 Methylpicolinate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbital energies, electron density distribution, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. jns.edu.afnih.gov It is favored for its balance of accuracy and computational cost. For a molecule like Methyl 4-amino-6-methylpicolinate, DFT studies would typically be employed to determine its optimized molecular geometry, vibrational frequencies (correlating to IR spectra), and various electronic properties.
DFT calculations involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), aug-cc-pVDZ) to approximate the solution to the Kohn-Sham equations. researchgate.netnih.gov From these calculations, key descriptors of reactivity can be derived. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net
Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. nih.gov For this compound, the amino group would be expected to be an electron-donating, nucleophilic site, while the pyridine (B92270) nitrogen and the carbonyl carbon of the ester group would be electrophilic centers.
Table 1: Key Molecular Descriptors from DFT and Their Significance
| Descriptor | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |
Ab Initio Calculations
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain systems, especially for calculating interaction energies. researchgate.net
For substituted pyridines, ab initio calculations have been used to accurately predict properties like proton affinity and pKa values. researchgate.net These calculations can be systematically improved by using larger basis sets and higher levels of theory to approach the exact solution of the Schrödinger equation. Such studies on this compound would provide a benchmark for its structural and electronic properties and could be used to study non-covalent interactions, such as hydrogen bonding and anion-π interactions, with high precision. researchgate.netacs.org
Molecular Dynamics Simulations of this compound Interactions
While quantum mechanics provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between atoms are described by a "force field". mdpi.com
An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a solvent like water, to mimic solution conditions. nih.gov The simulation then proceeds by calculating the forces on each atom and updating their positions and velocities over small time steps, generating a trajectory of the system's evolution. mdpi.com
From these simulations, one can analyze:
Solvation Structure: How solvent molecules arrange around the solute, including the formation and lifetime of hydrogen bonds between the amino group or ester oxygen and water molecules. researchgate.net
Conformational Dynamics: The rotation around single bonds, such as the C-C bond connecting the ester group to the pyridine ring, and the preferred conformations of the molecule in solution.
Intermolecular Interactions: If other molecules are present, MD can be used to study the formation of complexes, aggregation, and the thermodynamics of binding. nih.govdovepress.com This is particularly useful for understanding how the molecule might interact with biological macromolecules or other chemical species. dovepress.com
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT and other quantum chemical methods can calculate the properties that govern how molecules interact with electromagnetic radiation, providing theoretical spectra that can be compared with experimental results. nih.gov
For this compound, the following spectra can be computationally predicted:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.gov This allows for the assignment of specific peaks in an experimental spectrum to the vibrations of particular functional groups (e.g., N-H stretching of the amino group, C=O stretching of the ester).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H, ¹³C) can be calculated to predict NMR chemical shifts. nih.govacademicjournals.org Comparing the calculated spectrum with the experimental one is a standard method for confirming molecular structure. academicjournals.org Computational approaches, such as those using the WP04 functional, have shown high accuracy in predicting experimental proton NMR shifts. github.io
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. nih.gov This provides insight into the electronic structure and can predict the λ_max of the molecule.
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.
This involves:
Locating Stationary Points: Geometries of reactants, products, and any intermediates are optimized.
Transition State (TS) Searching: The highest energy point along the lowest energy reaction path, known as the transition state, is located. The structure of the TS provides crucial information about the geometry of the bond-making and bond-breaking processes. nih.gov
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor controlling the reaction rate. mdpi.com
For this compound, this methodology could be applied to study various potential transformations, such as electrophilic aromatic substitution on the pyridine ring, nucleophilic attack at the ester carbonyl, or reactions involving the amino group. For instance, computational modeling could explore the mechanism of palladium-catalyzed cross-coupling reactions, a common transformation for pyridine derivatives, by identifying intermediates and transition states in the catalytic cycle. mdpi.com
Structure-Activity Relationship (SAR) Studies via Computational Approaches for Chemical Functionality
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its functional properties, such as biological activity or chemical reactivity. nih.govnih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning methods to build mathematical models that correlate molecular descriptors with observed activity. mdpi.comnih.gov
For a series of analogues of this compound, a QSAR study would involve:
Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). mdpi.comnih.gov
Model Development: A mathematical equation is generated that links a subset of these descriptors to the measured activity (e.g., inhibitory concentration IC₅₀). nih.gov
Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not due to chance correlation. nih.gov
Such models can provide valuable insights into the chemical features that are important for a particular function. For example, a QSAR study on pyridine derivatives might reveal that antiproliferative activity is enhanced by the presence of specific hydrogen bond donors or by a certain range of molecular volume. researchgate.netmdpi.com These insights can then guide the rational design of new compounds with improved properties. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| Picolinic Acid |
| 4-methoxypicolinic acid |
| Water |
Non Therapeutic Applications and Future Research Directions of Methyl 4 Amino 6 Methylpicolinate
Methyl 4-amino-6-methylpicolinate as a Precursor in Materials Science
The potential of this compound in materials science is suggested by its classification as a material science and polymer science building block by chemical suppliers. bldpharm.combldpharm.com Its bifunctional nature, possessing both an amino group and a methyl ester, allows it to be incorporated into larger molecular architectures.
Polymeric Materials Synthesis
While specific polymers derived from this compound are not yet detailed in the literature, its structure is analogous to other monomers used in the synthesis of functional polymers. The amino and ester groups provide reactive sites for polymerization reactions. For instance, the amino group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides or polyureas. The ester group could potentially be used in transesterification polymerization. These potential reactions could lead to the formation of polymers with integrated pyridine (B92270) units, which are known to impart specific thermal, conductive, and metal-coordinating properties to materials.
Advanced Materials Development
The development of advanced materials often relies on organic molecules with specific electronic and structural properties. Chemical suppliers categorize this compound and its isomers under building blocks for materials used in Organic Light-Emitting Diodes (OLEDs) and other electronic materials. bldpharm.com Pyridine-containing compounds are frequently investigated for these applications due to their electron-deficient nature, which is useful for creating electron-transporting or emissive layers in electronic devices. A related compound, Methyl 6-((methyl(2-(methylthio)ethyl)amino)methyl)picolinate, is noted for its utility in the development of new materials and as an intermediate in chemical manufacturing. The specific combination of functional groups in this compound could be leveraged to fine-tune the electronic and physical properties of next-generation materials.
Applications of this compound in Coordination Chemistry and Metal Ligand Design
The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The pyridine nitrogen atom and the amino group can act as a bidentate chelate, binding to a single metal center to form a stable five-membered ring. The carbonyl oxygen of the ester group could also participate in coordination, potentially allowing for more complex binding modes.
Synthesis of Metal Complexes
The synthesis of metal complexes often involves the reaction of a metal salt with a ligand in a suitable solvent. academicjournals.org Although specific complexes with this compound have not been reported, the synthesis would likely follow established procedures for similar aminopyridine ligands. For example, reacting this compound with various transition metal salts (e.g., of copper, nickel, cobalt, or lanthanides) in a solvent like ethanol (B145695) could yield a variety of coordination complexes. academicjournals.orgnih.gov The resulting complexes' geometry and stability would depend on the metal ion's nature, the stoichiometry, and the reaction conditions. The study of related amino acid and peptide-based ligands shows that such molecules can form stable and catalytically active metal complexes. mdpi.com
Table 1: Potential Coordination Sites of this compound
| Functional Group | Potential for Coordination | Possible Binding Mode |
|---|---|---|
| Pyridine Nitrogen | High | Acts as a Lewis base to coordinate with metal ions. |
| Amino Group (-NH₂) | High | Can form a coordinate bond with a metal ion. |
Catalytic Applications of this compound-Derived Complexes
Metal complexes derived from pyridine and amino-containing ligands are widely used as catalysts in organic synthesis. While the catalytic activity of this compound-derived complexes is an area for future research, analogies can be drawn from similar structures. For instance, scandium complexes featuring a related 6-amino-6-methyl-1,4-diazepine ligand have shown activity as catalysts for olefin polymerization. rug.nl The chiral environment that could be created around a metal center by a modified picolinate (B1231196) ligand suggests potential applications in asymmetric catalysis. mdpi.com The electronic properties of the ligand, modulated by the amino and methyl groups, could be used to tune the reactivity of the metal center for various catalytic transformations.
Use of this compound in Agrochemical and Specialty Chemical Synthesis (as an intermediate)
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of agrochemicals, particularly herbicides. Pyridine-based compounds are a cornerstone of the modern agrochemical industry. nih.gov
Patents from agricultural sciences companies describe the synthesis of a class of high-value herbicides based on the 4-aminopicolinate scaffold. google.comgoogle.com These complex herbicides are often synthesized by coupling a substituted picolinate "head" with a different aromatic or heteroaromatic "tail." this compound represents a fundamental building block that can be further functionalized to produce these active ingredients. For example, the core structure can be modified through reactions at the 6-methyl position or by substitution on the pyridine ring to create a diverse library of potential herbicidal compounds. The general synthetic routes often start from simpler, halogenated picolinates which are then elaborated. google.com
The versatility and unique combination of functional groups also position this compound as a valuable intermediate for the broader specialty chemical industry, where it can be used to build more complex molecules for various applications.
Table 2: Related Compounds in Agrochemical Synthesis
| Compound Name | CAS Number | Application/Relevance |
|---|---|---|
| This compound | 1807222-33-8 | Subject of this article; potential intermediate. bldpharm.com |
| Methyl 6-amino-4-methylpicolinate | 1266119-24-7 | Isomer; listed as a building block. bldpharm.comcymitquimica.com |
| 4-amino-6-(heterocyclic)picolinates | N/A | Class of high-value herbicides. google.comgoogle.com |
| 4-amino-6-methylpicolinonitrile | 849353-20-4 | A related nitrile intermediate. bldpharm.com |
This compound as a Versatile Building Block in Advanced Organic Synthesis
This compound, a substituted pyridine carboxylic acid ester, is recognized for its utility as a versatile building block in the field of organic synthesis. bldpharm.combldpharm.com Its structural features—a pyridine ring, an amino group, a methyl group, and a methyl ester—provide multiple reactive sites for constructing more complex molecular architectures. The pyridine core is a common scaffold in medicinal chemistry and materials science, lending favorable properties to the resulting molecules. nih.govresearchgate.net
The primary application of this chemical intermediate lies in the synthesis of novel compounds, particularly within the agrochemical sector. The global market for pyridine and its derivatives is expanding, driven by the increasing demand for effective herbicides and pesticides to ensure food security. grandviewresearch.combusinesswire.comlucintel.com Research into pyridine carboxylic herbicides is robust, with a focus on developing new active ingredients that are more selective and environmentally benign. growthmarketreports.com
The functional groups on this compound allow for a variety of chemical transformations. The amino group can undergo reactions such as acylation, alkylation, and can be used to introduce other functional groups. The pyridine nitrogen and the ester group can also be sites for further chemical modification. This versatility makes it a valuable precursor for creating libraries of compounds for screening in various research applications.
One of the key synthetic strategies where aminopicolinates like this compound are employed is in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heterocyclic structures. rsc.orgnih.gov While direct studies on this specific molecule are not abundant, the reactivity of related aminopyridines in such reactions is well-documented.
| Compound | CAS Number | Molecular Formula | Key Structural Features | Primary Role in Synthesis |
| This compound | 1807222-33-8 | C8H10N2O2 | Amino group, Methyl group, Pyridine ring, Methyl ester | Building block, Precursor |
| Methyl 6-amino-4-methylpicolinate | 1266119-24-7 | C8H10N2O2 | Isomer with altered substituent positions | Research chemical, Intermediate |
| Methyl 6-methylpicolinate | 13602-11-4 | C8H9NO2 | Lacks the amino group | Intermediate |
| Methyl 6-(((tert-butoxycarbonyl)amino)methyl)picolinate | Not Available | C14H20N2O4 | Protected amino group | Intermediate in multi-step synthesis |
| Methyl 4-(bromomethyl)picolinate | 317335-16-3 | C8H8BrNO2 | Bromomethyl group for further functionalization | Intermediate |
Emerging Research Frontiers for this compound Chemistry
The future research directions for this compound are intrinsically linked to the broader trends in pyridine chemistry. A significant area of exploration is the development of next-generation herbicides. growthmarketreports.com Scientists are focused on designing molecules with novel modes of action to combat the growing issue of weed resistance to existing herbicides. The picolinate structure is a key component in a class of synthetic auxin herbicides, and new derivatives are continuously being synthesized and tested. nih.gov A Chinese patent, for example, describes the use of 4-amino-6-(heterocyclic) picolinates as herbicides, highlighting the ongoing innovation in this field. google.com
Improved and more efficient synthetic methodologies are another key research frontier. A patent for an improved synthesis of 4-amino-6-(heterocyclic)picolinates suggests a focus on optimizing reaction conditions and increasing yields, which is crucial for industrial-scale production. google.com The development of novel catalysts and reaction pathways for the functionalization of the pyridine ring remains an active area of academic and industrial research.
Beyond agrochemicals, the application of pyridine-based compounds in materials science is an emerging field. While specific research on this compound in this area is not yet prominent, its structural motifs are relevant for the design of functional materials, such as organic light-emitting diodes (OLEDs) or metal-organic frameworks (MOFs).
| Research Area | Focus | Potential Application of this compound |
| Agrochemicals | Development of novel, selective herbicides with new modes of action. | As a key building block for new picolinate-based herbicides. nih.gov |
| Synthetic Methodology | Optimization of synthetic routes to improve efficiency and yield. | As a substrate for developing and testing new catalytic systems and reaction conditions. google.com |
| Medicinal Chemistry | Use of pyridine scaffolds for creating new therapeutic agents. | As a starting material for the synthesis of compound libraries for drug discovery. nih.gov |
| Materials Science | Design of new functional organic materials. | As a component in the synthesis of polymers, dyes, or ligands for metal complexes. |
Challenges and Opportunities in this compound Research
The primary challenge in the research and application of this compound is the need for more efficient and sustainable synthetic processes. The agrochemical industry, a major potential consumer of this compound, is under increasing pressure to adopt greener manufacturing practices. lucintel.com This presents an opportunity for the development of novel catalytic systems that can facilitate the synthesis of this and related compounds with higher atom economy and reduced waste.
Another challenge lies in the relatively niche market for this specific isomer. While the broader class of picolinates is important, the demand for this compound itself may be limited until a high-value application is discovered. This underscores the opportunity for exploratory research to identify new uses for this compound. For instance, systematic screening of its biological activity could unveil unexpected properties that open up new research avenues.
The functional group tolerance in cross-coupling and other transformation reactions can also be a challenge. The presence of the amino group may require protection and deprotection steps, adding to the complexity and cost of the synthesis. nih.gov Research into developing catalysts and reaction conditions that are tolerant of a wider range of functional groups is a significant opportunity to streamline the synthetic utility of this building block.
Furthermore, the competitive landscape of pyridine-based chemicals is a factor. datainsightsmarket.com For this compound to gain traction, it must offer clear advantages in terms of cost, reactivity, or the properties of the final products compared to other available building blocks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
